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molecular formula C7H8O4 B8038739 2-Ethenylcyclopropane-1,1-dicarboxylic acid CAS No. 57742-48-0

2-Ethenylcyclopropane-1,1-dicarboxylic acid

Cat. No. B8038739
M. Wt: 156.14 g/mol
InChI Key: AFEWNSCLQLQUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04321406

Procedure details

Ethylene glycol (0.2 mols) and dimethyl 2-vinylcyclopropane-1,1-dicarboxylate (0.2 mols) were combined with 0.1 gms dibutyltin diacetate and 0.1 gms hydroquinone. The temperature was gradually raised to 185° C. over a 3 hour period and then maintained for an additional 41/2 hours during which time about 3.2 gms methanol was collected. The temperature was then reduced to about 80° C. and a vacuum (0.1 mm Hg) pulled on the system to remove final traces of volatile products. The resulting light viscous oil (38.5 gms) contained some monomeric product but consisted primarily of oligomeric products of up to about 5 repeating units. A portion of the product containing 5% benzoin isobutyl ether was spread on a glass plate and upon irradiation with an ultraviolet light source provided a transparent, tack-free, resilient polymer film. Similar products are obtained when 2-vinylcyclopropane-1,1-dicarboxylic acid is esterified with ethylene glycol and diethylene glycol.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)CO.[CH:5]([CH:7]1[CH2:9][C:8]1([C:14]([O:16]C)=[O:15])[C:10]([O:12]C)=[O:11])=[CH2:6].C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC.C1(C=CC(O)=CC=1)O>CO>[CH:5]([CH:7]1[CH2:9][C:8]1([C:14]([OH:16])=[O:15])[C:10]([OH:12])=[O:11])=[CH2:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(=C)C1C(C1)(C(=O)OC)C(=O)OC
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Five
Name
Quantity
3.2 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
was then reduced to about 80° C.
CUSTOM
Type
CUSTOM
Details
to remove final traces of volatile products
ADDITION
Type
ADDITION
Details
A portion of the product containing 5% benzoin isobutyl ether
CUSTOM
Type
CUSTOM
Details
was spread on a glass plate and upon irradiation with an ultraviolet light source
CUSTOM
Type
CUSTOM
Details
provided a transparent, tack-free, resilient polymer film

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1C(C1)(C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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